Cas no 380551-02-0 (4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine)

4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-methylphenyl)sulfonyl]-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
- 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine
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- Inchi: 1S/C22H19N3O3S/c1-16-9-11-19(12-10-16)29(26,27)22-21(24-15-17-6-5-13-23-14-17)28-20(25-22)18-7-3-2-4-8-18/h2-14,24H,15H2,1H3
- InChI Key: FNGNZUQLELCHKY-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1CNC1OC(C2=CC=CC=C2)=NC=1S(C1=CC=C(C)C=C1)(=O)=O
4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-1890-25mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-5μmol |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-5mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-20mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-30mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-10mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-10μmol |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-2mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-3mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-1890-1mg |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine |
380551-02-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine Related Literature
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine
Professional Introduction to 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine (CAS No. 380551-02-0)
The compound 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine, identified by its CAS number CAS No. 380551-02-0, represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of this compound integrates several key pharmacophoric elements, including a sulfonyl group, a phenyl ring, and a pyridine moiety, which collectively contribute to its multifaceted interactions with biological targets.
Recent studies have highlighted the potential of oxazole derivatives as scaffolds for developing novel therapeutic agents. The oxazole ring in 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine serves as a versatile platform, enabling modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. The presence of the sulfonyl group at the 4-position of the benzene ring enhances the compound's ability to engage with protein targets through hydrogen bonding and dipole-dipole interactions. This feature is particularly relevant in the design of drugs targeting enzymes and receptors involved in inflammatory and metabolic pathways.
The phenyl ring at the 2-position of the oxazole core further diversifies the electronic properties of the molecule, influencing its solubility and metabolic stability. Additionally, the N-(pyridin-3-yl)methyl side chain introduces a nitrogen-rich region that can interact with biological targets in multiple ways, including through hydrogen bonding and hydrophobic effects. This structural complexity makes 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine a promising candidate for further exploration in drug discovery.
In the context of contemporary pharmaceutical research, there is growing interest in developing small molecules that can modulate signaling pathways associated with diseases such as cancer, neurodegeneration, and autoimmune disorders. The unique combination of functional groups in 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amine positions it as a potential lead compound for investigating its effects on these pathways. Preliminary in vitro studies have suggested that this compound exhibits inhibitory activity against certain kinases and transcription factors, which are critical players in disease progression.
The sulfonyl group, in particular, has been extensively studied for its role in enhancing binding affinity and selectivity in drug candidates. Its ability to form strong hydrogen bonds with polar residues in protein active sites makes it an attractive feature for designing molecules with high target engagement. The pyridine moiety further contributes to this property by providing additional hydrogen bonding opportunities and by influencing the overall shape complementarity between the molecule and its target.
Recent advances in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the process of identifying promising drug candidates. Molecular docking studies using 4-(4-methylbenzenesulfonyl)-2-phenyl-N-(pyridin-3-yl)methyl-1,3-oxazol-5-amines have revealed potential binding modes with various biological targets, including enzymes involved in signal transduction and receptors mediating cellular communication. These virtual screening approaches have been instrumental in guiding experimental efforts and optimizing lead compounds for improved efficacy and reduced toxicity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the sulfonyl group necessitates careful handling of reactive intermediates to prevent unwanted side reactions. Similarly, the installation of the pyridine side chain requires attention to regioselectivity to ensure that the desired substitution pattern is achieved. These synthetic challenges highlight the importance of expertise in medicinal chemistry for developing complex molecules like 4-(4-methylbenzenesulfonyl)-2-phenoxy-N-(pyridin3-yl)methyl]-1,3-oxazol-5-amine.
Oxazole derivatives have been explored for their potential therapeutic applications across a wide range of diseases. Their ability to modulate enzyme activity and receptor binding has made them valuable tools for understanding disease mechanisms and developing new treatments. The structural features of CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.No. 380551- 02- 0
In conclusion, 4-(4-methylbenzenesulfonyl)-2- phenyl-N- (pyridin- 3 - ylmethyl) -1, 3 - oxazol- 5 - amine represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities. Further research is warranted to fully elucidate its therapeutic potential and optimize its properties for clinical applications. The integration of computational methods with experimental approaches will be crucial in realizing the full potential of this compound as a novel therapeutic agent.
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